molecular formula C14H23N3 B1432108 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline CAS No. 1708321-67-8

3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline

Cat. No.: B1432108
CAS No.: 1708321-67-8
M. Wt: 233.35 g/mol
InChI Key: RMXOEQNBXVIPIR-UHFFFAOYSA-N
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Description

3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline is a chemical compound with the molecular formula C14H23N3 and a molecular weight of 233.36 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and an aniline moiety.

Biochemical Analysis

Biochemical Properties

3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity. Alternatively, it could bind to an allosteric site, inducing a conformational change that enhances enzyme activity. These interactions can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to specific environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can occur, including disruptions in metabolic processes and cellular damage. Threshold effects have been observed, where a specific dosage level must be reached to elicit a noticeable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, potentially affecting metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, thereby altering the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, localization to the mitochondria may influence energy metabolism, while localization to the nucleus could affect gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline typically involves the reaction of 3-methyl-5-nitroaniline with 1-isopropylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours until the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-[4-(methyl-d3)piperazin-1-yl]aniline
  • 3-Methyl-5-[4-(ethyl)piperazin-1-yl]aniline
  • 3-Methyl-5-[4-(propyl)piperazin-1-yl]aniline

Uniqueness

3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline is unique due to the presence of the isopropyl group on the piperazine ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

3-methyl-5-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-11(2)16-4-6-17(7-5-16)14-9-12(3)8-13(15)10-14/h8-11H,4-7,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXOEQNBXVIPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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